

commercial suppliers of 3-Borono-5-bromo-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 3-Borono-5-bromo-2-fluorobenzoic acid

Cat. No.: B1521954

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An In-Depth Technical Guide to **3-Borono-5-bromo-2-fluorobenzoic Acid** for Advanced Research Applications

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. **3-Borono-5-bromo-2-fluorobenzoic acid** (CAS No: 957120-63-7) emerges as a highly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a boronic acid, a bromine atom, and a carboxylic acid, all positioned on a fluorinated benzene ring. This trifunctional arrangement allows researchers to perform sequential, site-selective modifications, making it an ideal starting point for constructing diverse compound libraries and complex target molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and practical experimental protocols for researchers, scientists, and drug development professionals.

Chemical Profile and Properties

A precise understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

Property	Value	Source
CAS Number	957120-63-7	[1]
Molecular Formula	C ₇ H ₅ BBrFO ₄	[1]
Molecular Weight	262.83 g/mol	[1]
Purity	Typically ≥97%	[1]
InChI Key	RFODFEHCGMALLT-UHFFFAOYSA-N	[1]
Canonical SMILES	B(C1=C(C=C(C=C1Br)F)C(=O)O)(O)O	
Appearance	White to off-white solid/powder	Inferred from related compounds[2]

Commercial Availability and Procurement

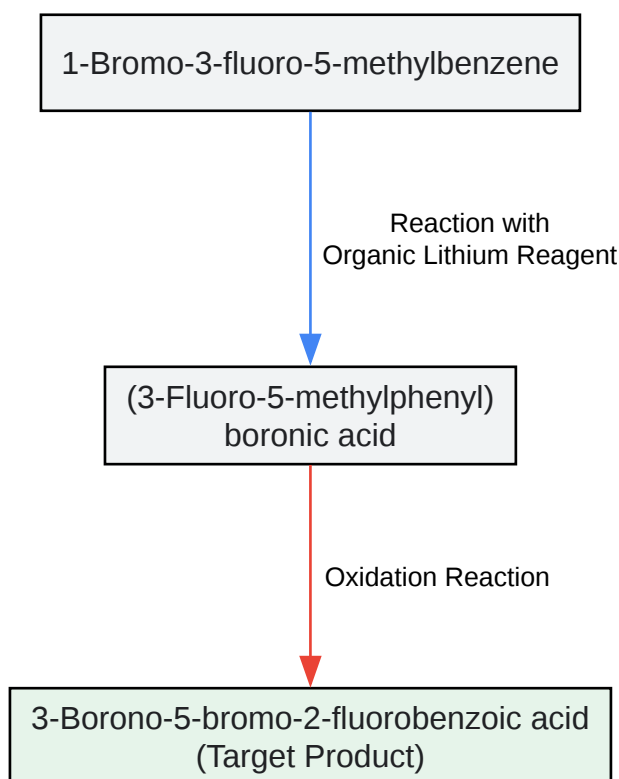
Identifying reliable commercial suppliers is a critical first step in any research project. While numerous suppliers offer related bromo-fluoro-benzoic acid isomers, it is crucial to verify the exact CAS number (957120-63-7) to ensure procurement of the correct trifunctional reagent.

Supplier (Brand)	Product Name	Purity	Notes
Fluorochem	3-Borono-5-bromo-2-fluorobenzoic acid	97%	Available in various quantities (1g, 5g, 10g). Intended for laboratory use only.[1]
CymitQuimica	3-Borono-5-bromo-2-fluorobenzoic acid	97%	Distributor for Fluorochem products. [1]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the material before use.

Synthesis Pathway

Understanding the synthesis of **3-Borono-5-bromo-2-fluorobenzoic acid** provides insight into potential impurities and cost drivers. A key synthetic route involves a two-step process starting from (3-fluoro-5-methylphenyl) boronic acid, which itself is synthesized from 1-bromo-3-fluoro-5-methylbenzene. The overall yield for the final two steps is reported to be 75.5%.^[3] This approach is noted for its simplicity and use of low-cost raw materials, making it suitable for industrial-scale production.^[3]



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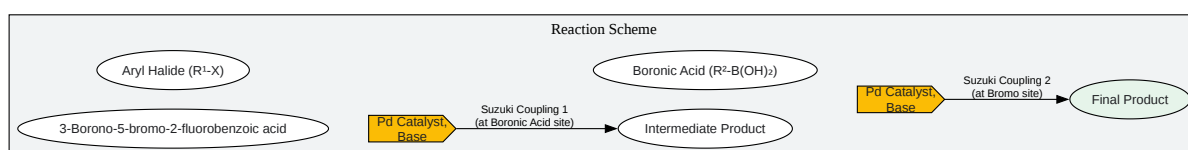
Fig 1. High-level synthesis workflow for the target compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The presence of the bromine atom on the same molecule opens up the possibility for a subsequent, second coupling reaction. This "dual-handle" nature is exceptionally powerful.

Causality of Experimental Choices:

- The Boronic Acid Handle: This group is typically the first to be utilized in a Suzuki coupling. It reacts readily with a wide range of aryl or vinyl halides.
- The Bromo Handle: The C-Br bond is less reactive than a C-I bond but more reactive than a C-Cl bond under typical Suzuki conditions. This allows for selective coupling at the boronic acid site while preserving the bromine for a subsequent reaction with a different boronic acid or ester.
- The Carboxylic Acid and Fluoro Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the coupling sites. The carboxylic acid also provides a convenient point for further modification, such as amidation, to build more complex structures.[4]



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Fig 2. Sequential Suzuki coupling enabled by the reagent's structure.

Exemplary Protocol: Two-Fold Suzuki-Miyaura Coupling

This protocol describes a generalized, self-validating workflow. The successful formation of the intermediate and final products can be monitored by techniques like TLC, LC-MS, and NMR spectroscopy.

Step 1: First Coupling at the Boronic Acid Site

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **3-Borono-5-bromo-2-fluorobenzoic acid** (1.0 eq), the first aryl halide (R^1-X , 1.1 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (commonly 80-100 °C).
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting boronic acid indicates progression.
- **Workup & Isolation:** Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- **Purification:** Purify the crude intermediate product by column chromatography to achieve high purity for the next step.

Step 2: Second Coupling at the Bromo Site

- **Reaction Setup:** To a new flame-dried flask, add the purified intermediate from Step 1 (1.0 eq), the second boronic acid or ester ($R^2-B(OH)_2$, 1.2 eq), a suitable palladium catalyst (e.g., $Pd(dppf)Cl_2$, 2-5 mol%), and a base (e.g., K_3PO_4 , 2-3 eq).
- **Solvent & Heating:** Add a degassed solvent (e.g., DMF or Dioxane), and heat the reaction mixture under an inert atmosphere.
- **Monitoring & Workup:** Monitor and work up the reaction as described in the first step.
- **Final Purification:** Purify the final crude product via column chromatography or recrystallization to yield the desired disubstituted product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Borono-5-bromo-2-fluorobenzoic acid** is not readily available from the search results, data from structurally similar compounds like 3-

Bromo-2-fluorobenzoic acid and other bromo-benzoic acids provide essential guidance.[5][6][7]

- Hazard Classification: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

3-Borono-5-bromo-2-fluorobenzoic acid is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its unique trifunctional nature provides a pre-organized scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions. By understanding its properties, reliable commercial sources, and proven application methodologies, researchers in pharmaceuticals, agrochemicals, and materials science can significantly accelerate their discovery and development programs.

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